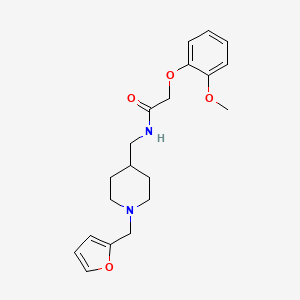

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

This compound is a synthetic acetamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a 2-(2-methoxyphenoxy)acetamide moiety. Its molecular formula is C21H24N2O4 (calculated from substituents), with a molecular weight of approximately 368.43 g/mol.

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-24-18-6-2-3-7-19(18)26-15-20(23)21-13-16-8-10-22(11-9-16)14-17-5-4-12-25-17/h2-7,12,16H,8-11,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKDVMHRVZJHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 358.4 g/mol

- CAS Number : 953998-01-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein Interactions : The furan ring can engage in π–π interactions with aromatic residues in proteins, while the piperidine moiety is capable of forming hydrogen bonds with amino acid side chains. This interaction profile suggests potential as a modulator of protein functions.

- Metal Chelation : The oxalamide group can chelate metal ions, which may inhibit metalloenzymes, thus affecting various biochemical pathways involved in disease processes .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound, particularly in inhibiting specific cancer cell lines. For instance, it has been shown to exhibit cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antidiabetic Effects

In pharmacokinetic studies, this compound demonstrated an ability to enhance insulin signaling pathways. This was evidenced by improved glucose uptake in hepatocytes and modulation of gene expression related to insulin sensitivity .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

Case Studies

- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to increased apoptosis and cell cycle arrest at the G0/G1 phase .

- Diabetes Model : In a diabetic rat model, oral administration of the compound at a dosage of 30 mg/kg led to a notable decrease in blood glucose levels and improvement in lipid profiles after four weeks of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide | Similar piperidine and furan structure | Enhanced anti-cancer activity |

| N1-(benzofuran) derivatives | Benzofuran instead of furan | Potential neuroprotective effects |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The following table highlights key structural analogs and their properties:

Key Comparative Insights

- However, furan-containing analogs (e.g., ) show promise in antimicrobial applications, suggesting a possible repurposing avenue . Replacement of phenyl with 4-chlorophenyl (CAS 879934-88-0) introduces halogenation, which often enhances metabolic stability and binding affinity in drug design .

- Receptor Selectivity: Piperidine substitutions critically influence receptor interactions. For example, Compound A’s M3 selectivity (Ki = 2.8 nM) stems from its difluorocyclopentyl and hydroxy-phenyl groups, whereas the target compound’s furan and methoxyphenoxy groups may favor different targets (e.g., inflammatory or microbial pathways) .

- This contrasts with sulfonyl-piperidine analogs (), where sulfonyl groups improve aqueous solubility . The furan ring’s metabolic stability may prolong half-life relative to more labile substituents like esters or amides in other acetamides .

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule comprises three key subunits:

- A piperidine core substituted at the 1-position with a furan-2-ylmethyl group.

- A methylene bridge at the 4-position of the piperidine ring, linked to the acetamide functionality.

- A 2-(2-methoxyphenoxy)acetyl group bonded to the secondary amine.

Retrosynthetically, the compound can be dissected into two primary intermediates (Figure 1):

- Intermediate A : 1-(Furan-2-ylmethyl)piperidin-4-yl)methanamine.

- Intermediate B : 2-(2-Methoxyphenoxy)acetic acid.

Coupling these intermediates via an amide bond forms the final product.

Synthesis of Intermediate A: 1-(Furan-2-ylmethyl)piperidin-4-yl)methanamine

Piperidine Core Functionalization

The synthesis begins with the preparation of the substituted piperidine scaffold. Two routes are prevalent:

Route 1: Reductive Amination

- Starting Material : 4-Piperidone.

- Step 1 : Condensation with furan-2-ylmethylamine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol yields 1-(furan-2-ylmethyl)piperidin-4-one.

- Step 2 : Reduction of the ketone to a methylene group via Wolff-Kishner or catalytic hydrogenation (H₂, Pd/C) produces 1-(furan-2-ylmethyl)piperidine.

- Step 3 : Introduction of the aminomethyl group at the 4-position via Mannich reaction with formaldehyde and ammonium chloride.

Challenges : Stereochemical control during reductive amination and competing over-alkylation require careful stoichiometric adjustments.

Route 2: Alkylation of Piperidin-4-ylmethanamine

- Starting Material : Piperidin-4-ylmethanamine.

- Step 1 : Protection of the primary amine using tert-butoxycarbonyl (Boc) anhydride.

- Step 2 : Alkylation of the piperidine nitrogen with furan-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) yields Intermediate A.

Advantages : Boc protection prevents undesired side reactions at the primary amine.

Synthesis of Intermediate B: 2-(2-Methoxyphenoxy)acetic Acid

Nucleophilic Aromatic Substitution

- Starting Material : 2-Methoxyphenol.

- Step 1 : Reaction with chloroacetic acid in alkaline conditions (NaOH, H₂O/EtOH) at 80°C for 6 hours.

- Step 2 : Acidification with HCl precipitates 2-(2-methoxyphenoxy)acetic acid (yield: 85–90%).

Mechanism : The phenolic oxygen acts as a nucleophile, displacing chloride from chloroacetic acid.

Amide Bond Formation

Coupling Strategies

Intermediate A and B are coupled via the following methods:

Method 1: Carbodiimide-Mediated Coupling

- Activation : 2-(2-Methoxyphenoxy)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Reaction : Addition of Intermediate A and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : Extraction with DCM, washing with brine, and purification via silica gel chromatography (hexane/ethyl acetate) yield the final product (65–70% yield).

Method 2: Mixed Anhydride Method

- Anhydride Formation : Reaction of Intermediate B with isobutyl chloroformate in the presence of N-methylmorpholine (NMM).

- Coupling : Addition of Intermediate A in tetrahydrofuran (THF) at −15°C, followed by gradual warming to room temperature.

- Purification : Recrystallization from ethanol/water affords the pure compound (60–68% yield).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.